molecular formula C16H21N3S B5263005 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE

Cat. No.: B5263005
M. Wt: 287.4 g/mol
InChI Key: WARWGWCQNKHFPD-UHFFFAOYSA-N
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Description

3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of cyclopropyl, isopropyl, and methylbenzyl groups attached to the triazole ring imparts unique chemical properties to the compound.

Properties

IUPAC Name

3-cyclopropyl-5-[(4-methylphenyl)methylsulfanyl]-4-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-11(2)19-15(14-8-9-14)17-18-16(19)20-10-13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARWGWCQNKHFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C(C)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl, isopropyl, and methylbenzyl groups can be introduced through various substitution reactions. For example, the cyclopropyl group can be added via a cyclopropanation reaction, while the isopropyl and methylbenzyl groups can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the substituents, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the cyclopropyl, isopropyl, and methylbenzyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE: Lacks the cyclopropyl group, which may affect its chemical properties and biological activity.

    3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,3-TRIAZOLE: Contains a different triazole ring structure, which can influence its reactivity and applications.

Uniqueness

The unique combination of the cyclopropyl, isopropyl, and methylbenzyl groups attached to the triazole ring makes 3-CYCLOPROPYL-4-ISOPROPYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOLE distinct from other similar compounds

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